2-hydroxypropane-1,2,3-tricarboxylic acid

概要

説明

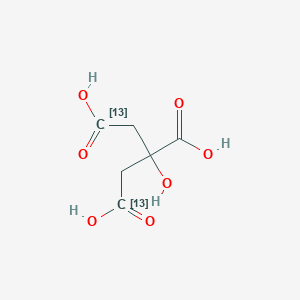

2-hydroxypropane-1,2,3-tricarboxylic acid is a labeled form of citric acid, where the carbon atoms at positions 1 and 5 are replaced with the stable isotope carbon-13. This isotopic labeling is particularly useful in various scientific research applications, especially in the fields of chemistry and biochemistry. The compound has the molecular formula HOC(CO2H)(CH213CO2H)2 and a molecular weight of 194.11 g/mol .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of citric acid-1,5-13C2 typically involves the incorporation of carbon-13 labeled precursors into the citric acid molecule. One common method is the microbial fermentation process, where microorganisms such as Aspergillus niger are used to convert glucose or other carbon sources into citric acid. The carbon-13 labeled glucose can be used as a starting material to produce citric acid-1,5-13C2 .

Industrial Production Methods: Industrial production of citric acid-1,5-13C2 follows similar principles as the production of regular citric acid but with the addition of carbon-13 labeled substrates. The fermentation process is optimized to ensure high yield and purity of the labeled compound. The product is then purified through crystallization and other separation techniques to obtain the final product .

化学反応の分析

Esterification Reactions

Citric acid undergoes esterification with alcohols to form mono-, di-, or tri-esters. These reactions are catalyzed by acidic conditions and are critical in industrial applications such as polymer synthesis.

Chelation and Complexation

Citric acid forms stable complexes with polyvalent metal ions, a property exploited in food preservation, anticoagulation, and industrial processes.

Key Complexation Reactions

-

With Fe³⁺ : Forms colorless ammonium ferric citrate, (NH₄)₅Fe(C₆H₄O₇)₂·2H₂O, by deprotonating the hydroxyl group and coordinating with iron ( ).

-

With Ca²⁺ : Binds calcium ions, inhibiting blood coagulation ( ).

Thermodynamic Stability

Citrate-metal complexes exhibit high stability constants (log K ~ 10–15 for transition metals), enabling applications in metal contamination control ( ).

Oxidation and Degradation

Citric acid participates in oxidation reactions, particularly in biochemical pathways and industrial processes.

Thermal Decomposition

At temperatures >175°C, citric acid decomposes into:

-

Primary products : CO₂, H₂O, and acetone dicarboxylic acid.

-

Secondary products : Acetic acid and acetonedicarboxylate ( ).

Neutralization and Salt Formation

Citric acid reacts with bases to form salts, such as sodium citrate (C₆H₅Na₃O₇), widely used as a buffering agent.

Exothermic Neutralization

Reaction with NaOH releases significant heat due to the high enthalpy of neutralization (ΔH ≈ -50 kJ/mol) ( ).

Biological and Catalytic Roles

科学的研究の応用

Food and Beverage Industry

Acidulant and Preservative

Citric acid is widely used as an acidulant in food products to enhance flavor and preserve freshness. It acts as a natural preservative by inhibiting the growth of bacteria and fungi. Common applications include:

- Beverages: Used in soft drinks and fruit juices to provide tartness.

- Canned Foods: Added to prevent botulism and improve shelf life.

- Dairy Products: Helps in stabilizing emulsions in cheese and yogurt.

Flavoring Agent

As a flavor enhancer, citric acid is often employed to provide a sour taste in various culinary applications. It can replace vinegar or lemon juice where a pure acid is required .

Pharmaceutical Applications

pH Regulator

In pharmaceuticals, citric acid is used to control the pH of formulations. This is crucial for the stability of active ingredients in medications .

Anticoagulant Properties

Citric acid chelates calcium ions in blood, making it useful in blood preservation solutions. It prevents clotting during storage .

Cosmetics and Personal Care

Skin Care Products

Citric acid is an active ingredient in many cosmetic formulations due to its properties as an alpha hydroxy acid (AHA). It is utilized for:

- Exfoliation: Promoting skin cell turnover.

- Brightening: Reducing dark spots and fine lines.

- pH Adjustment: Ensuring product stability .

Industrial Applications

Cleaning Agents

Due to its chelating properties, citric acid is used in household cleaners to remove limescale and rust from surfaces . Its buffering capabilities help maintain the effectiveness of cleaning agents.

Water Treatment

In water softening processes, citric acid acts as a chelating agent to bind metal ions, preventing scale formation in pipes and appliances .

Case Study 1: Food Preservation

A study demonstrated that incorporating citric acid into canned vegetables significantly reduced microbial growth compared to control samples without the acid. This application highlights its role as an effective preservative in extending shelf life while maintaining food safety.

Case Study 2: Skin Care Efficacy

In clinical trials assessing skin care products containing citric acid, participants reported improved skin texture and reduced pigmentation after consistent use over eight weeks. The results underscore its efficacy as an AHA in cosmetic formulations.

Case Study 3: Anticoagulant Use

Research involving blood storage solutions revealed that citric acid effectively maintained blood viability for extended periods by preventing coagulation. This application is critical for blood banks and transfusion services .

Summary of Applications

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Food Industry | Acidulant, preservative | Enhances flavor, extends shelf life |

| Pharmaceuticals | pH regulator, anticoagulant | Stabilizes formulations, prevents clotting |

| Cosmetics | Exfoliant, brightening agent | Improves skin appearance |

| Industrial | Cleaning agents, water treatment | Effective scale removal, softens water |

作用機序

The mechanism of action of citric acid-1,5-13C2 is similar to that of regular citric acid. It participates in the citric acid cycle (Krebs cycle), a key metabolic pathway that generates energy through the oxidation of acetyl-CoA. The labeled carbon atoms allow researchers to trace the metabolic fate of citric acid and study the dynamics of the citric acid cycle in detail .

類似化合物との比較

Citric acid-2,4-13C2: Another isotopically labeled form of citric acid with carbon-13 at positions 2 and 4.

Citric acid-13C6: A fully labeled citric acid with all six carbon atoms replaced by carbon-13.

Citric acid-2,2,4,4-d4: A deuterium-labeled form of citric acid with deuterium atoms at positions 2 and 4

Uniqueness: 2-hydroxypropane-1,2,3-tricarboxylic acid is unique due to its specific labeling pattern, which makes it particularly useful for studying specific metabolic pathways and reactions where the positions of the carbon atoms are crucial. This specificity allows for detailed analysis and understanding of the biochemical processes involving citric acid .

生物活性

2-Hydroxypropane-1,2,3-tricarboxylic acid, commonly known as citric acid, is a tricarboxylic acid that plays a crucial role in various biological processes. This article explores its biological activity, including its metabolic functions, clinical implications, and potential health effects based on diverse research findings.

Metabolic Functions

Citric acid is a key intermediate in the citric acid cycle (Krebs cycle), essential for aerobic respiration in all aerobic organisms. Its primary functions include:

- Energy Production : Citric acid is converted to acetyl-CoA, which enters the Krebs cycle to produce ATP, the energy currency of cells.

- Fatty Acid Synthesis : It acts as an allosteric modulator of acetyl-CoA carboxylase, promoting the conversion of acetyl-CoA into malonyl-CoA, a critical step in fatty acid biosynthesis .

- Glycolysis Regulation : High concentrations of citric acid inhibit phosphofructokinase, a key enzyme in glycolysis, thus regulating glucose metabolism based on energy needs .

Biological Roles

Citric acid has multiple biological roles beyond energy metabolism:

- Chelation : It chelates calcium ions in blood, functioning as an anticoagulant and regulating calcium levels .

- Antimicrobial Activity : Citric acid exhibits antimicrobial properties, making it useful as a food preservative and acidity regulator .

- Bone Health : It contributes to bone mineralization by regulating the size of hydroxyapatite crystals in bone tissue .

Clinical Implications

Recent studies have highlighted both beneficial and adverse effects associated with citric acid consumption:

Beneficial Effects

- Antioxidant Properties : Citric acid may help mitigate oxidative stress by chelating metal ions that catalyze free radical formation .

- Food Additive Safety : In moderate amounts, citric acid is generally recognized as safe (GRAS) and is widely used in food products for flavor enhancement and preservation .

Adverse Effects

-

Inflammatory Responses : Some case studies indicate that certain individuals may experience adverse reactions to manufactured citric acid (MCA), including joint pain and gastrointestinal symptoms after ingestion of processed foods containing MCA. These symptoms typically resolve within 48 hours after avoidance of such foods .

Case Study Symptoms Resolution Time Case 1 Joint pain, muscular pain 8–72 hours Case 2 Dyspnea, enervation 36–48 hours Case 3 Severe joint and muscle pain 72 hours

Research Findings

Research on citric acid's biological activity spans various fields:

- Metabolomics Studies : Citric acid is often analyzed in metabolomic studies due to its role as a fundamental metabolite. Its levels can indicate metabolic health and disease states .

- Complex Formation : Recent studies have identified gadolinium complexes with citric acid that may have implications for medical imaging and therapeutic applications .

特性

IUPAC Name |

2-hydroxypropane-1,2,3-tricarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O7/c7-3(8)1-6(13,5(11)12)2-4(9)10/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/i3+1,4+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRKNYBCHXYNGOX-CQDYUVAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([13C](=O)O)C(C[13C](=O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40438005 | |

| Record name | Citric acid-1,5-13C2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40438005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

224054-26-6, 302912-06-7 | |

| Record name | 2-Hydroxy-1,2,3-propanetricarboxylic-1,3-13C2 acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=224054-26-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Citric acid-1,5-13C2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40438005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 302912-06-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。